(4S,4'S)-1,1',4,4'-Tetraisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
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Overview
Description
(4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves the reaction of imidazole derivatives with isopropylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings .
Scientific Research Applications
(4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-2,2’-biimidazole
- (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole-3,3’-dicarboxylate
- (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole-5,5’-dicarboxylate
Uniqueness
The uniqueness of (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole lies in its specific chiral configuration and the presence of multiple isopropyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in asymmetric synthesis and as a chiral ligand in catalysis .
Properties
IUPAC Name |
(4S)-2-[(4S)-1,4-di(propan-2-yl)-4,5-dihydroimidazol-2-yl]-1,4-di(propan-2-yl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4/c1-11(2)15-9-21(13(5)6)17(19-15)18-20-16(12(3)4)10-22(18)14(7)8/h11-16H,9-10H2,1-8H3/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYLWTVTQYLQO-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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